molecular formula C4H11Cl2N5 B1421842 ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride CAS No. 1251925-08-2

ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride

Cat. No.: B1421842
CAS No.: 1251925-08-2
M. Wt: 200.07 g/mol
InChI Key: DADLEHXPBWUKLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride typically involves the reaction of ethylamine with a tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as purification through crystallization or distillation to obtain the dihydrochloride salt form, which is more stable and easier to handle .

Chemical Reactions Analysis

Types of Reactions

Ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative. Substitution reactions can result in various substituted tetrazole compounds .

Scientific Research Applications

Ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials with specific properties, such as stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole derivatives such as:

Uniqueness

Ethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine dihydrochloride is unique due to its specific structure, which combines the stability of the tetrazole ring with the reactivity of the ethylamine group. This combination makes it particularly useful in the synthesis of complex molecules and in applications requiring both stability and reactivity .

Properties

IUPAC Name

N-(2H-tetrazol-5-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.2ClH/c1-2-5-3-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADLEHXPBWUKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NNN=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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